molecular formula C14H24O6 B185871 Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate CAS No. 115118-68-8

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

Cat. No. B185871
M. Wt: 288.34 g/mol
InChI Key: SZJMXTBKYMLPTJ-UHFFFAOYSA-N
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Description

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate belongs to carboxylic acid ester derivatives and is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate involves the addition of diisopropyl malonate to the solution of sodium hydride in DMF, followed by the addition of 3-dibromo-2, 2-Dimethoxypropane. The reaction is heated to reflux for 24 hours. After the reaction is complete, it is cooled down, ammonium chloride solution is added, and the mixture is extracted with n-hexane. It is then washed with water and sodium bicarbonate, dried with anhydrous sodium sulfate, and concentrated to obtain the compound .


Molecular Structure Analysis

The molecular formula of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is C14H24O6 . The InChI code is 1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 .


Chemical Reactions Analysis

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can undergo carbonylation reactions with metal catalysts to produce carboxylic acids, esters, and amides. These products are useful in the synthesis of polymers, surfactants, and pharmaceuticals .


Physical And Chemical Properties Analysis

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a liquid at room temperature . Its molecular weight is 288.34 g/mol .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate plays a role in the synthesis of various compounds. For example, it is used in the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which display different pKa values for their amino groups, suggesting varied interactions with fluorine atoms (Chernykh et al., 2016).

Involvement in Complex Synthesis Processes

This chemical is also integral in multi-step processes to create complex molecules. For instance, it was used to convert to 3-(1,3-dithiacyclohex-2-yl)-1,1-di(p-tosyloxymethyl)cyclobutane, which was then used in further transformations (Wang, 2000).

Contribution to Polymer Chemistry

In polymer chemistry, diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is used in the synthesis of various monomers like ethyl and isopropyl 1-bicyclobutanecarboxylate. These monomers are then subjected to free radical polymerization, contributing to the development of materials with specific properties (Drujon et al., 1993).

Role in the Synthesis of Spiroheterocycles

It plays a role in the synthesis of spiro-heterocyclic systems containing a 1,2,4-triazolidine moiety, illustrating its versatility in creating complex organic structures (Yavari et al., 2020).

Application in Cycloaddition Reactions

This compound is significant in the study of cycloaddition reactions, such as in the formation of dimethyl 1-(carbazol-9-yl)-2,2-dicyanocyclobutane-3,3-dicarboxylate, indicating its utility in complex organic reactions (Gotoh et al., 1991).

Use in Isomerization Studies

It also has applications in isomerization studies, like in the transformation of epoxy derivatives to 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives (Razin et al., 2003).

Safety And Hazards

When handling Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMXTBKYMLPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406768
Record name Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

CAS RN

115118-68-8
Record name Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L, two-necked flask containing 95% NaH (5.04 g, 210 mmol) was charged with 75 mL of DMF, evacuated, placed under a nitrogen atm, and cooled in an ice bath. Diisopropyl malonate (34.0 mL, 191 mmol) was carefully added dropwise via addition funnel under a positive flow of nitrogen (reaction vented through a needle placed in a septum on the second neck of the flask). After the addition of the malonate, the solution became very thick and yellow in color. After stirring for 1 h, the reaction was charged with 1,3-dibromo-2,2-dimethoxypropane (25.0 g, 95.4 mmol) in one portion and the reaction was heated to 140° C. for 24 h, upon which time the reaction became thick and orange in color. Saturated ammonium chloride (300 mL) was added and the mixture was extracted with hexanes (3×, 500 mL). The organic layers were combined, washed with water (2×, 500 mL), saturated bicarbonate (2×, 500 mL), water (2×, 500 mL), and brine (1×, 500 mL), then dried over Na2SO4, filtered and concentrated to an oil. Short path distillation (4-5 torr, oil bath temperature at 60° C. to 143° C.) afforded the title compound as a clear oil; 1H NMR (400 MHz, CDCl3) δ 1.24 (d, 12H, J=6.0 Hz), 2.70 (s, 4H), 3.15 (s, 6H), 5.06 (m, 2H).
Name
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydride (96.5 g, 2.413 mol, 60% in mineral oil) in dry N,N-dimethylformamide (900 ml) was added 1,3-bis(propan-2-yl) propanedioate (363.3 g, 1.930 mol) dropwise under nitrogen at a rate such that the temperature was maintained below 70° C. On cessation of hydrogen evolution, the mixture was heated to 130° C., to 3-dibromo-2,2-dimethoxypropane (252.8 g, 0.965 mol) was then introduced in one portion. The mixture was heated under reflux for 48 hours. The cooled mixture was poured into a saturated aqueous solution of ammonium chloride (300 mL) and extracted with methyl tert-butyl ether (300 mL). The organic layer was washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over sodium sulfate, and concentrated in vacuo. The residue was distilled in vacuo (oil pump) to afford 52.7 g of dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a colorless oil (yield was 58.2%). 1H NMR (400 MHz, CDCl3) δ ppm 5.02 (m J=6.4 Hz, 2 H), 3.12 (s, 6 H), 2.66 (s, 4 H), 1.11 (d, J=6.4 Hz, 12 H).
Quantity
96.5 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
363.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-dibromo-2,2-dimethoxypropane
Quantity
252.8 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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